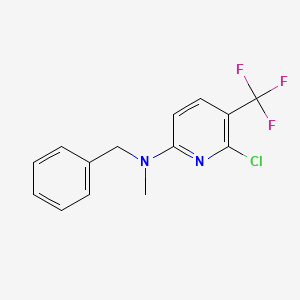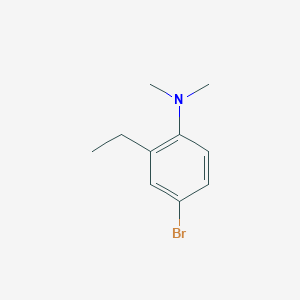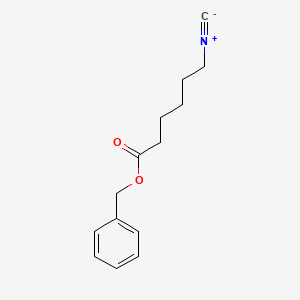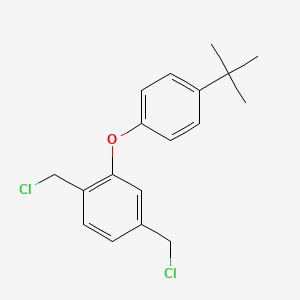
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid is a complex organic compound with a unique structure that includes acetyl, carboxy, phenoxy, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The general synthetic route includes:
Nitration: Introduction of the nitro group into the aromatic ring.
Acetylation: Addition of the acetyl group.
Carboxylation: Introduction of the carboxy group.
Phenoxy Substitution: Attachment of the phenoxy group.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, acetic anhydride for acetylation, and carbon dioxide for carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the acetyl group could produce a carboxylic acid.
Applications De Recherche Scientifique
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl and carboxy groups may also play roles in modulating the compound’s activity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Acetyl-5-carboxyphenoxy)-2-nitrobenzoic acid
- 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzamide
- 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzyl alcohol
Uniqueness
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
185042-32-4 |
|---|---|
Formule moléculaire |
C16H11NO8 |
Poids moléculaire |
345.26 g/mol |
Nom IUPAC |
4-(3-acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid |
InChI |
InChI=1S/C16H11NO8/c1-8(18)10-4-11(16(21)22)6-12(5-10)25-14-3-2-9(15(19)20)7-13(14)17(23)24/h2-7H,1H3,(H,19,20)(H,21,22) |
Clé InChI |
JFZMYOOCHZCLGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)

![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)

![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)


![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)

